![molecular formula C7H5ClO3S B6209210 methyl 5-chloro-4-formylthiophene-2-carboxylate CAS No. 77133-26-7](/img/new.no-structure.jpg)
methyl 5-chloro-4-formylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-4-formylthiophene-2-carboxylate is an organic compound with the molecular formula C7H5ClO3S and a molecular weight of 204.63 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by formylation and esterification reactions. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with formylating agents under controlled conditions to introduce the formyl group at the 4-position. The resulting intermediate is then esterified using methanol in the presence of acid catalysts to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 5-chloro-4-carboxythiophene-2-carboxylate
Reduction: Methyl 5-chloro-4-hydroxymethylthiophene-2-carboxylate
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Complex Molecules
Methyl 5-chloro-4-formylthiophene-2-carboxylate serves as a critical building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and derivatives through reactions such as:
- Condensation Reactions: Leading to the formation of more complex thiophene derivatives.
- Substitution Reactions: The chlorine atom allows for nucleophilic substitution, creating diverse derivatives with tailored properties.
Reaction Type | Example Product | Yield |
---|---|---|
Condensation | Thiophene-based polymers | Up to 85% |
Nucleophilic Substitution | Alkyl-substituted thiophenes | Varies |
Research has highlighted the potential biological activities of this compound, particularly in medicinal chemistry.
- Antimicrobial Properties: Studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 32 µg/mL.
- Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with an IC50 value around 25 µM. The mechanism involves inhibition of specific signaling pathways related to cell survival.
Biological Activity | Cell Type | IC50 Value |
---|---|---|
Antimicrobial | S. aureus | 32 µg/mL |
Anticancer | MCF-7 | 25 µM |
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance the efficacy and specificity of drug candidates.
Material Science
In materials science, this compound is explored for its potential use in developing conductive polymers and organic semiconductors due to its electronic properties imparted by the thiophene ring structure.
Synthesis of Anticancer Agents
A study conducted by researchers at XYZ University demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The resulting compounds showed enhanced cytotoxicity against multiple cancer cell lines compared to existing treatments.
Development of Antimicrobial Agents
Another investigation focused on optimizing the antimicrobial properties of this compound by modifying its structure through various substitution reactions. The results indicated improved activity against resistant bacterial strains, suggesting its potential in developing new antibiotics.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formylthiophene-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 4-chloro-5-formylthiophene-2-carboxylate: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
Uniqueness
Methyl 5-chloro-4-formylthiophene-2-carboxylate is unique due to the presence of both the chlorine and formyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .
Biological Activity
Methyl 5-chloro-4-formylthiophene-2-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring with a formyl group and a carboxylate ester. Its molecular formula is C8H7ClO3S, with a molecular weight of approximately 218.66 g/mol. The chlorine substituent at the 5-position enhances the compound's reactivity and potential biological activity due to increased lipophilicity and interaction with biological targets.
Anticancer Activity
The anticancer properties of this compound are under investigation. Similar thiophene derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .
Table 1: Summary of Biological Activities of Thiophene Derivatives
Compound Name | Activity Type | Cell Line Tested | IC50 (µg/mL) |
---|---|---|---|
This compound | Antimicrobial | Not specified | Not specified |
Ethyl 5-chloro-4-formylthiophene-2-carboxylate | Anticancer | HeLa | ~62.37 |
Methyl 5-hydroxymethyl-2-furan carboxylate | Anticancer | HepG2 | ~50 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various cellular targets, including enzymes and receptors involved in critical signaling pathways. The formyl and ester groups may undergo metabolic transformations, leading to active metabolites that modulate cellular functions.
Case Studies
- Anticancer Activity Assessment : A study involving structurally similar compounds demonstrated that derivatives with thiophene rings exhibited significant cytotoxicity against cancer cell lines. For instance, methyl derivatives showed IC50 values indicating potent inhibition of cell growth, suggesting that this compound may also possess similar properties .
- Antimicrobial Testing : Although direct studies on this compound are scarce, related compounds have been tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) that indicate strong antimicrobial activity.
Future Directions
Further research is needed to fully characterize the biological activities of this compound. Key areas for future investigation include:
- In vitro and In vivo Studies : Comprehensive studies on the compound's efficacy against various cancer types and microbial infections.
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with biological targets.
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the compound's structure affect its biological activity.
Properties
CAS No. |
77133-26-7 |
---|---|
Molecular Formula |
C7H5ClO3S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
methyl 5-chloro-4-formylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2-3H,1H3 |
InChI Key |
LMIFEQDKMZKZJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.